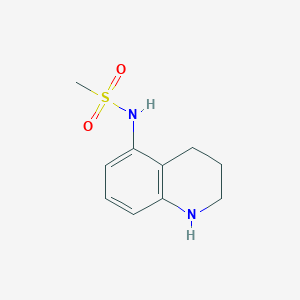

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Analyse Des Réactions Chimiques

Sulfonyl Migration and Rearrangement Reactions

Under basic conditions (K₂CO₃/DMF, 90°C), this compound undergoes a 1,3-sulfonyl migration. The reaction proceeds via a base-promoted mechanism without transition-metal catalysts, yielding rearranged products with retained aromaticity (Figure 1) .

Key Observations :

- Reagents : Phenethylamine, K₂CO₃

- Conditions : DMF, 90°C

- Product : 1,3-Sulfonyl-migrated amine derivative (confirmed via X-ray crystallography) .

| Reaction Type | Starting Material | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,3-Sulfonyl migration | N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide | K₂CO₃, DMF, 90°C | 1-Mesyl-substituted dihydroquinoline | 95% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring in derivatives facilitates SNAr reactions. For example, fluorine substituents at C-6/C-7 positions are displaced by nucleophiles (e.g., phenethylamine), leading to amine-substituted products .

Mechanism :

- Nucleophilic attack at the activated aryl position.

- Elimination of fluoride ion.

- Rearomatization of the tetrahydroquinoline ring .

Example :

- Substrate : 6,7-Difluoro derivative

- Nucleophile : Phenethylamine

- Product : 6-Phenethylamino-7-mesyl-1,2,3,4-tetrahydroquinoline .

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloaddition reactions with electron-deficient dienophiles (e.g., α,β-unsaturated carbonyls), forming polycyclic derivatives. This reactivity is attributed to the conjugated π-system of the tetrahydroquinoline core .

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic sulfonamide | 71% |

Hydrolysis

The sulfonamide group resists hydrolysis under acidic/basic conditions, but the tetrahydroquinoline ring undergoes partial oxidation to quinoline derivatives in the presence of strong oxidants (e.g., KMnO₄) .

Alkylation/Acylation

The secondary amine in the tetrahydroquinoline ring undergoes alkylation with alkyl halides (e.g., iodomethane) in DMF, yielding N-alkylated derivatives .

Example :

Elimination Reactions

Under dehydrating conditions (POCl₃, reflux), the tetrahydroquinoline ring undergoes elimination to form fully aromatic quinoline sulfonamides .

Mechanism :

- Protonation of the amine.

- Loss of H₂O and ring dehydrogenation.

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | POCl₃, 100°C | Quinoline-5-sulfonamide | 88% |

Comparative Reactivity with Analogues

The reactivity profile differs from structurally similar compounds due to the sulfonamide group’s electron-withdrawing effects and steric hindrance.

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | Acetyl group | Lower electrophilicity at aryl positions |

| N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide | Benzoyl substitution | Enhanced SNAr reactivity |

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

- Molecular Formula: C11H14N2O2S

- Molecular Weight: 238.31 g/mol

The compound features a tetrahydroquinoline core linked to a methanesulfonamide group. This structural arrangement is significant for its reactivity and biological interactions.

Chemistry

This compound serves as a building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including:

- Aza-Michael reactions : These reactions allow for the formation of carbon-nitrogen bonds, expanding the library of available sulfonamide derivatives .

- Synthesis of pharmaceuticals : Its unique structure enables the development of new drugs targeting specific biological pathways.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent . Its interactions with biological targets can lead to significant implications in therapeutic contexts:

- Enzyme Inhibition : Studies have shown that derivatives of tetrahydroquinoline can inhibit specific enzymes involved in disease processes, such as autoimmune disorders .

- Antioxidant Activity : The compound exhibits properties that may combat oxidative stress by scavenging free radicals, which is crucial in conditions like multiple sclerosis .

Medicine

The medical applications of this compound are particularly promising:

- Therapeutic Development : It has been identified as a lead compound for developing treatments for autoimmune diseases by modulating immune responses through receptor interactions .

- Ferroptosis Inhibition : Recent patents highlight its potential to inhibit ferroptosis—a regulated form of cell death—offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Numerous studies have explored the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated efficacy against psoriasis with a favorable safety profile. |

| Study B | Showed potential as an inverse agonist for RORγt in rheumatoid arthritis models. |

| Study C | Analyzed pharmacokinetics and found significant absorption rates in animal testing. |

These findings underscore the therapeutic potential of this compound across various conditions.

Mécanisme D'action

The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to changes in cellular pathways and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

Methanesulfonamide: Shares the sulfonamide functional group but lacks the quinoline structure.

Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.

Uniqueness

This compound is unique due to its combination of the quinoline ring and the methanesulfonamide group, which imparts specific chemical and biological properties . This combination allows for diverse applications in research and potential therapeutic uses .

Activité Biologique

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₂S, with a CAS number of 1016718-33-4. The compound features a tetrahydroquinoline moiety linked to a methanesulfonamide group, which is significant for its pharmacological properties. The tetrahydroquinoline structure is associated with various biological activities, including modulation of neurotransmitter systems and receptor interactions.

Research indicates that this compound may interact with cannabinoid receptors and other neuroreceptors involved in mood regulation and cognitive function. This interaction suggests potential therapeutic applications in treating conditions such as anxiety, depression, metabolic disorders, and cognitive impairments. However, specific details regarding its mechanism of action remain largely unexplored.

Biological Activity

Potential Therapeutic Applications:

- Cannabinoid Modulation: The compound may influence cannabinoid receptor activity, which could be beneficial in managing metabolic disorders and cognitive dysfunctions.

- Neurotransmitter Influence: Similar tetrahydroquinoline derivatives have been shown to affect neurotransmitter systems that regulate mood and cognition .

Comparative Biological Activity:

A comparative analysis of compounds with similar structures highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(1,2,3,4-tetrahydroquinolin-3-yl)methanesulfonamide | Similar tetrahydroquinoline structure | Potentially different receptor selectivity |

| 1-Methyl-1H-pyrrole-2-sulfonamide | Pyrrole instead of tetrahydroquinoline | Different biological activity profile |

| 4-Amino-N-(1H-indol-3-yl)benzenesulfonamide | Indole moiety | Enhanced interactions with serotonin receptors |

| 2-Amino-N-(1H-pyrrolidin-2-yl)benzenesulfonamide | Pyrrolidine structure | Potential applications in pain management |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of tetrahydroquinoline derivatives:

- Neuroprotective Effects: Some derivatives have shown promise in protecting dopaminergic neurons in models of Parkinson's disease. This suggests that this compound could have similar protective effects.

- Anticancer Properties: Tetrahydroquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. This raises the possibility that this compound may also exhibit anticancer activity .

- Ferroptosis Inhibition: Research indicates that certain tetrahydroquinoline derivatives possess inhibitory action against ferroptosis—a form of regulated cell death associated with various diseases including neurodegenerative disorders . This mechanism could be relevant for therapeutic strategies involving this compound.

Toxicity and Safety Profile

Preliminary assessments suggest that compounds related to this compound exhibit low toxicity in both in vivo and in vitro settings. Notably, they have not demonstrated mutagenic or genotoxic effects in standard assays. Such safety profiles are crucial for their potential development as therapeutic agents.

Propriétés

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11-12H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBNNKBPDNFJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602653 | |

| Record name | N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016718-33-4 | |

| Record name | N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.